Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771511
InChI: InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate

CAS No.:

Cat. No.: VC17771511

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name methyl 1-piperidin-3-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C10H15N3O2/c1-15-10(14)9-4-6-13(12-9)8-3-2-5-11-7-8/h4,6,8,11H,2-3,5,7H2,1H3
Standard InChI Key SRSDFUHCMVUJMZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NN(C=C1)C2CCCNC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked to a piperidine moiety (a six-membered saturated ring containing one nitrogen atom) at the 1-position. A methyl ester group is attached at the 3-position of the pyrazole ring . Key structural identifiers include:

Table 1: Structural and Molecular Data

PropertyValueSource
Molecular FormulaC10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_2
Molecular Weight209.24 g/mol
SMILESCOC(=O)C1=NN(C=C1)C2CCCNC2
InChIKeySRSDFUHCMVUJMZ-UHFFFAOYSA-N

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for adducts of the compound, such as [M+H]+[M+H]^+ (148.2 Ų) and [M+Na]+[M+Na]^+ (158.0 Ų), suggest moderate polarity and compatibility with mass spectrometry-based analytical methods . Computational models further indicate a planar pyrazole ring and a chair conformation for the piperidine group, which may influence its binding to biological targets .

Synthesis and Preparation

General Synthetic Strategies

While no explicit synthetic route for Methyl 1-(piperidin-3-yl)-1H-pyrazole-3-carboxylate is documented, analogous pyrazole-piperidine hybrids are typically synthesized via:

  • Cyclocondensation Reactions: Combining hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds to form the pyrazole core .

  • N-Alkylation: Introducing the piperidine substituent through alkylation of a pre-formed pyrazole intermediate.

  • Esterification: Installing the methyl ester group via reaction with methanol under acidic or basic conditions.

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldReference
Pyrazole FormationHydrazine, β-ketoester, EtOH, Δ60–75%
N-AlkylationPiperidin-3-yl bromide, K2CO3, DMF45%
EsterificationMeOH, H2SO4, reflux85%

Challenges in Synthesis

Key challenges include regioselectivity in pyrazole ring formation and steric hindrance during N-alkylation of the piperidine group. Purification often requires chromatographic techniques due to the polar nature of intermediates .

ParameterValueSource
Hazard StatementsH315, H319
Precautionary MeasuresP264, P280, P305+P351+P338

Related Compounds and Derivatives

Structural Analogues

Table 4: Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey DifferencesBiological ActivitySource
1-Methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acidC10H15N3O2\text{C}_{10}\text{H}_{15}\text{N}_3\text{O}_2Carboxylic acid vs. esterUnknown
Methyl 3-methyl-1-(piperidin-3-yl)-1H-pyrazole-4-carboxylateC11H17N3O2\text{C}_{11}\text{H}_{17}\text{N}_3\text{O}_2Methyl group at pyrazole 3-positionEnhanced metabolic stability

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